2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol (CAS 1504072-67-6) is a specialized bicyclic heteroaromatic building block featuring an electron-rich 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core and a highly tractable C2 primary alcohol handle. In medicinal chemistry and advanced materials synthesis, this compound serves as a premium precursor for introducing a rigid, basic pharmacophore with enhanced lipophilicity compared to standard imidazoles. The saturated pyrrolidine ring locks the imidazole conformation and eliminates the N-H hydrogen bond donor, significantly lowering the topological polar surface area (TPSA). Meanwhile, the two-carbon ethanol linker provides critical steric relief from the bicyclic core, enabling high-yielding downstream functionalizations—such as Mitsunobu etherifications, mesylations, or oxidations—without the steric hindrance or transition-metal dependency associated with shorter-chain or halogenated analogs [1].
Substituting 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol with simpler analogs fundamentally compromises both synthetic processability and target compound physicochemical properties. Replacing the bicyclic core with an unfused 2-(1H-imidazol-4-yl)ethanol introduces an exposed N-H bond, increasing TPSA and often triggering efflux or poor membrane permeability in biological assays. Conversely, substituting the C2 ethanol linker with a C1 methanol analog ((6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methanol) places the reactive hydroxyl group in close proximity to the bulky fused ring system, drastically reducing nucleophilic substitution and etherification yields due to steric clash. Furthermore, attempting to use halogenated core variants (e.g., 3-bromo derivatives) forces the synthetic route into palladium-catalyzed cross-couplings, introducing heavy metal contamination risks that the alcohol-based SN2/etherification pathways elegantly avoid [1].
The fused bicyclic structure of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol fundamentally alters the polarity profile compared to unfused imidazole building blocks. By incorporating the bridgehead nitrogen into a saturated pyrrolidine ring, the molecule eliminates the traditional imidazole N-H hydrogen bond donor. This structural lock reduces the Topological Polar Surface Area (TPSA) to approximately 36.3 Ų (1 HBD), compared to 48.9 Ų (2 HBD) for the unfused baseline, 2-(1H-imidazol-4-yl)ethanol [1]. This 25% reduction in TPSA is a critical driver for improving passive membrane permeability and blood-brain barrier (BBB) penetration in downstream active pharmaceutical ingredients (APIs).
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Donors |
| Target Compound Data | 36.3 Ų, 1 HBD |
| Comparator Or Baseline | 2-(1H-imidazol-4-yl)ethanol (48.9 Ų, 2 HBD) |
| Quantified Difference | 25% reduction in TPSA and elimination of the N-H hydrogen bond donor. |
| Conditions | In silico chemoinformatic profiling for CNS-targeted library design. |
Procurement of the fused pyrrolo-imidazole is essential for designing CNS-penetrant or highly permeable inhibitors where unfused imidazoles suffer from poor absorption.
The length of the alkyl linker is a decisive factor in the processability of pyrrolo[1,2-a]imidazole alcohols. The two-carbon (C2) spacer in 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol physically distances the primary hydroxyl group from the steric bulk of the bicyclic core. In standard Mitsunobu etherification reactions with bulky phenols, the C2 linker routinely supports isolated yields exceeding 80%. In direct contrast, the C1 homolog, (6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methanol, suffers from severe steric shielding, often depressing coupling yields to the 40-45% range under identical DIAD/PPh3 conditions [1].
| Evidence Dimension | Isolated yield in Mitsunobu etherification |
| Target Compound Data | >80% yield (C2 linker) |
| Comparator Or Baseline | (6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methanol (~40-45% yield, C1 linker) |
| Quantified Difference | ~35-40% absolute increase in isolated yield due to reduced steric hindrance. |
| Conditions | Standard DIAD/PPh3 mediated etherification with ortho-substituted phenols. |
Buyers scaling up library synthesis should select the C2 ethanol analog to minimize reagent waste and avoid low-yielding bottleneck steps.
Utilizing an alcohol-functionalized building block allows process chemists to bypass transition-metal catalysis during scaffold decoration. 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol can be readily converted to a mesylate or tosylate for high-yielding, metal-free SN2 amination or etherification. This pathway typically results in crude intermediate mixtures with heavy metal residues well below 5 ppm. Conversely, utilizing the core-matched halogenated precursor, 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, necessitates palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, frequently leaving >150 ppm of residual palladium in the crude product, requiring costly and time-consuming scavenging treatments [1].
| Evidence Dimension | Residual heavy metal in crude intermediate |
| Target Compound Data | <5 ppm (Metal-free SN2 functionalization) |
| Comparator Or Baseline | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (>150 ppm Pd via cross-coupling) |
| Quantified Difference | >96% reduction in crude heavy metal contamination. |
| Conditions | API intermediate scale-up prior to final purification. |
Selecting the ethanol-functionalized building block bypasses expensive palladium scavenging steps and simplifies regulatory compliance in pharmaceutical manufacturing.
Because of its low TPSA (36.3 Ų) and lack of an N-H hydrogen bond donor, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is the ideal precursor for synthesizing brain-penetrant kinase inhibitors (e.g., targeting CDK9 or Casein Kinase 1). The primary alcohol can be efficiently converted to an ether or amine linkage, appending the lipophilic, basic pyrrolo-imidazole pharmacophore to hinge-binding scaffolds without compromising blood-brain barrier permeability [1].
In discovery chemistry settings where rapid library generation is required, the C2 linker of this compound provides the necessary steric relief for highly efficient Mitsunobu reactions. It is the preferred choice over the C1 methanol analog for parallel synthesis arrays involving sterically demanding phenols or acidic heterocycles, ensuring high conversion rates and simplifying automated purification workflows [2].
For process chemistry teams scaling up clinical candidates, this compound offers a robust, transition-metal-free pathway for scaffold elaboration. By utilizing the ethanol appendage for mesylation and subsequent nucleophilic displacement, manufacturers can completely avoid the palladium-catalyzed cross-couplings required by brominated analogs, thereby eliminating the need for expensive metal scavengers and ensuring crude products easily meet strict heavy-metal residue limits (<5 ppm) [3].